3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole
Overview
Description
“3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole” is a complex organic compound. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core is substituted with a bromo group at the 3rd position, a methyl group at the 5th position, a nitro group at the 6th position, and a trityl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole core, with the various substituents attached at the specified positions. The presence of the nitro group would introduce some polarity to the molecule, and the bromo and trityl groups would contribute to the overall size and complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole”, we can expect that it is likely to be a solid under normal conditions, given its molecular complexity and size .Scientific Research Applications
Pharmaceutical Research
Indazole derivatives have been investigated for their potential use in producing various pharmaceutical agents such as HIV protease inhibitors , serotonin receptor antagonists , aldol reductase inhibitors , and acetylcholinesterase inhibitors . The specific substituents and functional groups in “3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole” could be explored for their biological activity and therapeutic potential.
Organic Electroluminescent Devices
Some indazole derivatives have been used as materials in organic electroluminescent devices . The unique structure of “3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole” might offer interesting properties for use in light-emitting diodes (LEDs) or other optoelectronic applications.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information on whether “3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole” has any biological activity, it’s not possible to provide a mechanism of action .
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or other areas of chemistry .
properties
IUPAC Name |
3-bromo-5-methyl-6-nitro-1-tritylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN3O2/c1-19-17-23-25(18-24(19)31(32)33)30(29-26(23)28)27(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGCHKBLQOGPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2Br)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199197 | |
Record name | 3-Bromo-5-methyl-6-nitro-1-(triphenylmethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-6-nitro-1-trityl-1H-indazole | |
CAS RN |
1695537-77-9 | |
Record name | 3-Bromo-5-methyl-6-nitro-1-(triphenylmethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1695537-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methyl-6-nitro-1-(triphenylmethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.